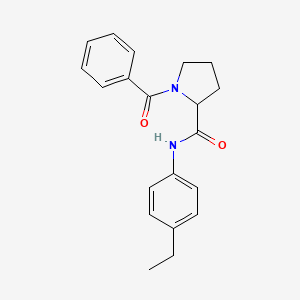

1-benzoyl-N-(4-ethylphenyl)prolinamide

Description

Significance of Proline and Pyrrolidine (B122466) Scaffolds in Chemical Biology

Proline and its foundational pyrrolidine ring are of paramount importance in the realm of chemical biology and drug discovery. The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in a multitude of biologically active compounds. nih.govprepchem.comgoogle.com Its significance stems from several key features:

Stereochemical Complexity: The non-planar, puckered nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for selective interactions with biological targets like proteins and enzymes. prepchem.comgoogle.com

Structural Rigidity: The cyclic structure of proline imparts a unique conformational rigidity to peptide chains, often inducing specific secondary structures. This property is vital for the three-dimensional architecture and function of many proteins, including collagen. researchgate.netgoogle.comresearchgate.net

Versatility in Synthesis: The pyrrolidine scaffold can be readily functionalized, allowing chemists to create a diverse library of derivatives with tailored properties. prepchem.comevitachem.com

Proline itself is not only a fundamental building block of proteins but also a powerful organocatalyst in its own right, facilitating a variety of asymmetric chemical reactions with high efficiency and stereoselectivity. researchgate.netresearchgate.net This dual role as both a biological component and a synthetic tool underscores the profound impact of proline and the pyrrolidine scaffold in chemical science.

Overview of N-Acylamide Compounds in Synthetic and Medicinal Chemistry

N-acylamides represent a broad and functionally diverse class of compounds characterized by an acyl group linked to an amine through an amide bond. nih.govnih.gov This structural motif is found in numerous natural products and synthetic molecules with significant biological activities. nih.govgoogle.com In medicinal chemistry, the N-acylamide linkage is a key feature in many drug candidates due to its metabolic stability and ability to participate in hydrogen bonding interactions with biological receptors. nih.govsigmaaldrich.com

The synthesis of N-acylamides is a cornerstone of organic chemistry, with a vast array of methods developed for their preparation. These methods often involve the coupling of a carboxylic acid (or its activated derivative) with an amine. google.com Researchers have explored the synthesis of various N-acylamides to modulate the pharmacological properties of lead compounds, including their potency, selectivity, and pharmacokinetic profiles. evitachem.comnih.gov The ubiquity of the N-acylamide functional group in biologically active molecules, from signaling lipids to antimicrobial agents, highlights its central role in the design and discovery of new therapeutic agents. nih.govchemicalbook.comjnfuturechemical.com

Contextualizing 1-benzoyl-N-(4-ethylphenyl)prolinamide within the Broader N-Acylprolinamide Class

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for contextualization within the broader class of N-acylprolinamides. This class of compounds has garnered attention for its potential applications in various fields, including catalysis and medicinal chemistry.

Structurally, this compound is an N-acylprolinamide where the nitrogen of the proline ring is acylated with a benzoyl group, and the carboxyl group of proline is converted to an amide with 4-ethylaniline (B1216643). The investigation of similar N-acylprolinamide derivatives has revealed a range of interesting properties. For instance, various L-prolinamide derivatives have been successfully employed as organocatalysts in asymmetric aldol (B89426) reactions, demonstrating their potential to facilitate the synthesis of chiral molecules with high enantioselectivity. nih.gov The efficiency of these catalysts is often influenced by the nature of the substituents on the amide nitrogen and the acyl group.

In the context of medicinal chemistry, derivatives of N-acylproline have been explored for various therapeutic applications. For example, studies on compounds like N-(4-Fluorophenyl)-L-prolinamide have indicated potential cytotoxic activities against cancer cell lines, suggesting that the prolinamide scaffold can serve as a basis for the development of new anticancer agents. evitachem.com The biological activity of these derivatives can be finely tuned by modifying the substituents on the aromatic ring and the acyl group.

Given these precedents, this compound can be considered a molecule of interest for further investigation. Its synthesis would likely follow established protocols for the formation of amide and N-acyl bonds. google.comgoogle.com The presence of the benzoyl group and the 4-ethylphenyl moiety could confer specific physicochemical properties that may influence its catalytic activity or biological interactions.

Detailed Research Findings

As direct research on this compound is limited, this section presents data on closely related N-acylprolinamide derivatives to provide a framework for understanding its potential properties and applications.

Table 1: Physicochemical Properties of Related Prolinamide Derivatives

This interactive table provides a summary of the calculated or experimentally determined physicochemical properties of several prolinamide derivatives, offering insights into the potential characteristics of this compound.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| L-Prolinamide | C5H10N2O | 114.15 | -1.1 | 2 | 2 |

| L-Proline ethylamide | C7H14N2O | 142.20 | -0.1 | 2 | 2 |

| N-Tosyl-L-proline amide | C12H16N2O3S | 268.33 | 0.9 | 2 | 4 |

| N-(4-Fluorophenyl)-L-prolinamide | C11H13FN2O | 208.23 | 1.3 | 2 | 2 |

Data sourced from PubChem and other chemical databases. nih.govnih.govsigmaaldrich.comchemicalbook.comjnfuturechemical.com

Table 2: Applications of N-Acylprolinamide Derivatives in Research

This interactive table summarizes the documented applications of various N-acylprolinamide derivatives in different fields of chemical research.

| Derivative Class | Application Area | Key Findings |

| L-Prolinamide Derivatives | Organocatalysis | Catalyze asymmetric aldol reactions with high enantioselectivity. nih.govnih.gov |

| N-Aryl Prolinamides | Medicinal Chemistry | Investigated for anticancer properties, showing cytotoxicity against various cancer cell lines. evitachem.com |

| Complex Prolinamides | Drug Discovery | Serve as ligands for E3 ligases in the development of PROTACs (Proteolysis-targeting chimeras). chemicalbook.com |

| Phenyl-substituted Prolines | Neuroscience | Used in the rational design of α-conotoxin analogues targeting nicotinic acetylcholine (B1216132) receptors. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

1-benzoyl-N-(4-ethylphenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-2-15-10-12-17(13-11-15)21-19(23)18-9-6-14-22(18)20(24)16-7-4-3-5-8-16/h3-5,7-8,10-13,18H,2,6,9,14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUSGPJRDSNMKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzoyl N 4 Ethylphenyl Prolinamide and Analogues

Strategies for the Formation of the N-Acylprolinamide Core

The fundamental structure of 1-benzoyl-N-(4-ethylphenyl)prolinamide is the N-acylprolinamide core. Its synthesis is typically approached in a stepwise manner, involving the acylation of the proline nitrogen followed by the formation of the amide bond at the carboxyl group, or vice versa.

Acylation of Proline and its Derivatives

The initial step in many synthetic routes towards this compound involves the acylation of the proline secondary amine. This transformation introduces the benzoyl group onto the proline nitrogen, forming N-benzoylproline, a key intermediate.

A common and effective method for this N-acylation is the Schotten-Baumann reaction, where proline is treated with benzoyl chloride in the presence of a base. The base, typically an aqueous solution of sodium hydroxide or an organic base like pyridine, serves to neutralize the hydrochloric acid byproduct and deprotonate the proline, enhancing its nucleophilicity. One patented method for a similar compound, N-phenylacetyl-L-proline, involves mixing L-proline with a strong base solution and then adding phenylacetyl chloride and another strong base solution in a double dropwise manner google.com. This approach can be adapted for benzoylation.

Alternative benzoylation procedures have been developed to improve efficiency and minimize the use of hazardous reagents. A solvent-free approach using benzoyl chloride and pyridine adsorbed onto basic alumina has been reported for the N-benzoylation of various amines prepchem.com. This method, often accelerated by microwave irradiation, offers a more environmentally friendly alternative.

Another strategy involves the use of proline N-carboxyanhydride (NCA). The reaction of NCAs with fatty acids has been shown to yield acylated amino acids through a mixed anhydride intermediate nih.govnih.gov. This methodology could potentially be adapted for benzoylation by using benzoic acid or its derivatives.

The choice of the specific acylation method can depend on the scale of the reaction, the desired purity of the N-benzoylproline intermediate, and environmental considerations. Below is a table summarizing typical conditions for the N-benzoylation of proline.

| Acylating Agent | Base/Catalyst | Solvent | Temperature | Typical Yield | Reference |

| Benzoyl Chloride | Sodium Hydroxide | Water | Room Temperature | Good to High | google.com |

| Benzoyl Chloride | Pyridine/Basic Alumina | Solvent-free | Microwave | High | prepchem.com |

| Benzoic Anhydride | DMAP (catalytic) | Dichloromethane | Room Temperature | Good |

Amide Bond Formation Approaches for Prolinamide Synthesis

Following the formation of N-benzoylproline, the subsequent critical step is the coupling of its carboxylic acid group with 4-ethylaniline (B1216643) to form the final prolinamide. This amide bond formation is a cornerstone of peptide synthesis and a well-established area of organic chemistry.

A widely employed and reliable method for this transformation is the use of carbodiimide coupling reagents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a popular choice due to the water-solubility of its urea byproduct, which simplifies purification. The reaction is often carried out in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives act as activated ester intermediates, which increases coupling efficiency and, crucially, minimizes racemization at the chiral center of the proline residue nih.gov.

The general procedure involves the activation of the N-benzoylproline carboxylic acid with EDC and HOBt in an appropriate aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). 4-Ethylaniline is then added to the activated intermediate to form the desired amide bond. The reaction is typically performed at room temperature, although gentle heating may be required for less reactive substrates.

The selection of the coupling reagent and additives can be critical for achieving high yields and preserving the stereochemical integrity of the product. For instance, the use of N,N'-dicyclohexylcarbodiimide (DCC) is also common, though the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents, which can complicate purification nih.gov.

The following table outlines representative conditions for the coupling of a generic N-protected proline with an aniline derivative.

| Coupling Reagent | Additive | Base (optional) | Solvent | Temperature | Typical Yield |

| EDC | HOBt | N,N-Diisopropylethylamine (DIPEA) | DCM or DMF | 0 °C to RT | High |

| DCC | HOBt | - | DCM | 0 °C to RT | High |

| HATU | - | DIPEA | DMF | Room Temperature | Very High |

| T3P | Pyridine | - | Ethyl Acetate | Room Temperature | High |

Functionalization and Derivatization Approaches to N-(Aryl)prolinamides

The synthesis of analogues of this compound often involves the introduction of various substituents on the aromatic ring of the N-aryl moiety. This can be achieved either by starting with a pre-functionalized aniline or by employing coupling reactions on a suitable prolinamide precursor.

Introduction of Aromatic Substituents via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, and they can be effectively utilized to introduce a wide array of substituents onto the aromatic ring of N-arylprolinamides.

For instance, a prolinamide bearing a halogenated N-aryl group (e.g., N-(4-bromophenyl)prolinamide) can serve as a versatile intermediate. This bromo-substituted analogue can undergo Suzuki coupling with various boronic acids to introduce alkyl, aryl, or heteroaryl groups. Similarly, Sonogashira coupling with terminal alkynes can be used to install alkynyl moieties. The Heck reaction provides a means to introduce alkenyl substituents.

A more direct approach involves the palladium-catalyzed N-arylation of a prolinamide with an appropriately substituted aryl halide. This strategy, often referred to as the Buchwald-Hartwig amination, allows for the direct formation of the N-aryl bond. While typically used to form C-N bonds with primary or secondary amines, variations of this reaction can be applied to the amidation of aryl halides. Recent research has demonstrated the palladium-catalyzed tandem N-arylation/carboamination of primary aliphatic amines to afford N-aryl-2-benzylpyrrolidine derivatives, showcasing the potential for complex molecule synthesis in a one-pot process nih.gov. The conditions for these reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence both the yield and the scope of the transformation organic-chemistry.orgresearchgate.net.

Below is a table summarizing some common palladium-catalyzed coupling reactions that can be used to functionalize the aryl ring of N-arylprolinamides.

| Reaction Name | Reactants | Catalyst/Ligand | Base |

| Suzuki Coupling | Aryl-Br + R-B(OH)2 | Pd(PPh3)4 or Pd(OAc)2/SPhos | Na2CO3 or K3PO4 |

| Sonogashira Coupling | Aryl-I + Terminal Alkyne | Pd(PPh3)2Cl2/CuI | Et3N or DIPEA |

| Heck Coupling | Aryl-Br + Alkene | Pd(OAc)2/P(o-tol)3 | Et3N |

| Buchwald-Hartwig Amination | Prolinamide + Aryl-Br | Pd2(dba)3/BINAP or XPhos | NaOtBu or Cs2CO3 |

Chiral Synthesis and Stereoselective Approaches in Prolinamide Chemistry

The proline unit in this compound possesses a stereocenter, making the development of stereoselective synthetic methods crucial. When starting from an enantiomerically pure proline (either L-proline or D-proline), the primary challenge is to avoid racemization during the synthetic sequence, particularly during the amide bond formation step as discussed in section 2.1.2.

For the synthesis of more complex analogues with additional stereocenters, diastereoselective reactions are employed. For example, the stereoselective synthesis of N-protected pyrrolidines can be achieved via palladium-catalyzed reactions of γ-(N-acylamino) alkenes with aryl bromides. This method allows for the formation of two bonds in a single operation with high levels of diastereoselectivity.

Furthermore, the development of novel chiral catalysts and auxiliaries continues to advance the field of asymmetric synthesis. Chiral N-tert-butanesulfinyl imines have been used as intermediates in the stereocontrolled synthesis of 1-substituted homotropanones, demonstrating the power of auxiliary-based methods. Such strategies can be envisioned for the asymmetric synthesis of functionalized proline derivatives that can then be converted into chiral prolinamides.

The use of chiral catalysts in reactions such as hydrogenation, alkylation, or cycloaddition can also be employed to set the stereochemistry of substituents on the proline ring or on side chains of the N-aryl group. The choice of the stereoselective method will depend on the specific structure of the desired analogue and the location of the stereocenters to be controlled.

Optimization of Reaction Conditions and Yields

In the context of amide bond formation, a systematic screening of coupling reagents, additives, and bases is often necessary to identify the optimal conditions for a specific substrate combination. For example, while EDC/HOBt is a robust system, other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may provide higher yields and faster reaction times, especially for sterically hindered or electron-deficient amines.

The choice of solvent can also have a significant impact on the reaction outcome. While DMF and DCM are common choices for amide coupling, greener solvent alternatives are increasingly being explored. Optimization studies have been conducted to replace these solvents in common amide coupling reactions.

For palladium-catalyzed coupling reactions, the optimization of the catalyst system (palladium precursor and ligand) and the base is critical. The ligand, in particular, plays a pivotal role in determining the reactivity and selectivity of the catalytic cycle. High-throughput screening techniques can be employed to rapidly evaluate a large number of reaction conditions to identify the optimal parameters for a given transformation.

A general approach to optimization involves systematically varying one parameter at a time while keeping others constant to determine its effect on the reaction yield and purity. Design of Experiments (DoE) is a more advanced statistical tool that allows for the simultaneous variation of multiple parameters to efficiently identify the optimal reaction space.

The following table provides a general overview of parameters that are typically optimized for the key reaction types involved in the synthesis of N-acyl-N-arylprolinamides.

| Reaction Type | Key Parameters for Optimization |

| N-Acylation | Stoichiometry of acylating agent and base, temperature, reaction time |

| Amide Bond Formation | Coupling reagent, additive, base, solvent, temperature, reaction time |

| Palladium-Catalyzed Coupling | Palladium source, ligand, base, solvent, temperature, reaction time |

By carefully selecting and optimizing the synthetic methodologies for each step, this compound and a diverse range of its analogues can be prepared in an efficient and stereocontrolled manner, paving the way for further investigation of their chemical and biological properties.

Novel Synthetic Pathways for Prolinamide Scaffold Analogues

Recent advancements in organic synthesis have led to the development of several innovative strategies for the construction of the prolinamide scaffold and its analogues. These methods often focus on improving the efficiency of the amide bond formation, expanding the substrate scope, and introducing functional group diversity. The synthesis of N-aryl prolinamides, such as this compound, can be particularly challenging due to the lower nucleophilicity of anilines compared to aliphatic amines.

One of the most common and established methods for forming the amide linkage is through the activation of the carboxylic acid moiety of 1-benzoylproline. This can be achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an activated ester, which then readily reacts with the amine.

A classic approach involves the use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to convert 1-benzoylproline into 1-benzoylprolyl chloride. This acyl chloride is then reacted with 4-ethylaniline, typically in the presence of a base like triethylamine (Et₃N) or pyridine to neutralize the hydrochloric acid byproduct. This method, a variation of the Schotten-Baumann reaction, is generally efficient but can be limited by the moisture sensitivity of the acyl chloride intermediate.

Table 1: Synthesis of 1-benzoyl-N-(aryl)prolinamide Analogues via the Acyl Chloride Method

| Entry | Aniline Derivative | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Aniline | Triethylamine | Dichloromethane | ~38 |

| 2 | 4-Methoxyaniline | Triethylamine | Dichloromethane | ~62 |

| 3 | 4-Nitroaniline | Triethylamine | Dichloromethane | No reaction |

Note: The yields for entries 1-3 are based on a novel amidation methodology involving the rearrangement of nitrile imines, which highlights the influence of the electronic properties of the aniline derivative on the reaction outcome nih.gov. Data for 4-ethylaniline via this specific method is not available, but similar trends would be expected.

Modern advancements have introduced a plethora of coupling agents that facilitate amide bond formation directly from the carboxylic acid and amine, avoiding the need for the isolation of a reactive intermediate. These reagents activate the carboxylic acid in situ, leading to a more streamlined and often milder reaction process. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.

Another class of highly effective coupling agents are the phosphonium and uronium/iminium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). These reagents are known for their high reactivity and are particularly useful for challenging couplings, such as those involving sterically hindered amino acids or poorly nucleophilic anilines. The choice of solvent and base is also critical for the success of these reactions, with common choices including N,N-dimethylformamide (DMF) or dichloromethane (DCM) as the solvent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Table 2: Common Coupling Agents for the Synthesis of N-Aryl Prolinamides

| Coupling Agent | Additive | Base | Common Solvents |

|---|---|---|---|

| EDCI | HOBt | DIPEA | DMF, DCM |

| HBTU | - | DIPEA | DMF |

| HATU | - | DIPEA | DMF |

More recent and innovative approaches aim to further enhance the efficiency and sustainability of amide bond formation. For instance, the development of catalytic methods for direct amidation is a significant area of research. These methods often employ transition metal catalysts or organocatalysts to facilitate the reaction under milder conditions and with higher atom economy.

Furthermore, novel rearrangement reactions have been explored for amide bond synthesis. One such method involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides, which can be harnessed for the facile construction of amide bonds nih.gov. This approach offers an alternative to traditional coupling methods and demonstrates good functional group tolerance.

The choice of a specific synthetic pathway for this compound and its analogues depends on several factors, including the desired scale of the reaction, the availability and cost of reagents, and the presence of other functional groups in the starting materials. The ongoing development of new synthetic methodologies continues to expand the toolbox available to chemists for the construction of these important molecules.

Advanced Spectroscopic and Crystallographic Characterization of N Acylprolinamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial arrangement of atoms.

¹H NMR and ¹³C NMR Chemical Shift Assignments

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are fundamental for structural elucidation. Each unique proton and carbon atom in a molecule produces a distinct signal (resonance) in the spectrum. The position of this signal, known as the chemical shift (δ), is indicative of the electronic environment of the nucleus.

For a molecule like 1-benzoyl-N-(4-ethylphenyl)prolinamide, one would expect to see distinct signals corresponding to the protons and carbons of the benzoyl group, the proline ring, and the 4-ethylphenyl group. For instance, aromatic protons typically resonate in the downfield region (around 7-8 ppm in ¹H NMR), while aliphatic protons, such as those on the ethyl group and the proline ring, appear in the upfield region. In the ¹³C NMR spectrum, carbonyl carbons of the amide groups would exhibit characteristic downfield shifts (typically >160 ppm).

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY) for Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the molecular structure, such as those on the ethyl group or within the proline ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. nih.govrsc.org

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different structural fragments, for example, linking the benzoyl group to the proline nitrogen or the proline carbonyl to the nitrogen of the 4-ethylphenyl group. nih.govrsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the three-dimensional conformation of the molecule, such as the relative orientation of the different ring systems. rsc.org

Dynamic NMR Studies of Rotational Barriers around Amide C-N Bonds

The carbon-nitrogen bond in an amide has a partial double bond character, which restricts rotation. nih.govscirp.org This can lead to the presence of different rotational isomers (rotamers) that can be observed by NMR, often resulting in the duplication of signals. Dynamic NMR (DNMR) involves recording spectra at various temperatures. By analyzing the changes in the line shape of the signals as the temperature increases, it is possible to calculate the energy barrier for rotation around the amide bond. For N-acylprolinamides, restricted rotation around the N-benzoyl bond and the prolinamide bond would be expected, and DNMR studies could quantify the activation energy for these processes.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amides. It typically generates protonated molecules, such as [M+H]⁺, allowing for the direct determination of the molecular mass. For this compound, ESI-MS would be expected to show a prominent ion corresponding to its molecular weight plus a proton.

High-Resolution Mass Spectrometry (HREIMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion. This high accuracy allows for the determination of the elemental composition of the molecule and its fragments. Analyzing the fragmentation pattern, where the molecule breaks apart in the mass spectrometer, can help to confirm the proposed structure. Common fragmentation pathways for amides often involve cleavage of the amide bonds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Specific GC-MS data, including retention time and fragmentation patterns for this compound, are not available in the reviewed literature. This analysis would typically be used to determine the purity of a synthesized batch and confirm its molecular weight and identity through mass spectral analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental Fourier-transform infrared (FT-IR) spectra for this compound have been published. Such a spectrum would reveal characteristic vibrational frequencies for its functional groups, such as the amide C=O stretch, aromatic C-H bends, and the benzoyl carbonyl stretch, providing insight into the molecular structure.

Published UV-Vis spectroscopic data for this compound could not be found. This analysis would identify the wavelengths of maximum absorbance (λmax), providing information about the electronic transitions within the molecule's chromophores, such as the benzoyl and phenyl groups.

X-Ray Crystallography for Solid-State Structural Determination

A search of crystallographic databases yielded no entries for the single-crystal X-ray diffraction structure of this compound. This technique would be essential for unequivocally determining its three-dimensional atomic arrangement, bond lengths, bond angles, and absolute configuration in the solid state.

Without a solved crystal structure, an analysis of intermolecular interactions and crystal packing, including techniques like Hirshfeld surface analysis, cannot be performed for this compound. This analysis would elucidate the nature and extent of non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal's supramolecular architecture.

Computational and Theoretical Investigations of 1 Benzoyl N 4 Ethylphenyl Prolinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 1-benzoyl-N-(4-ethylphenyl)prolinamide. These methods, particularly those based on Density Functional Theory (DFT), offer a robust framework for analyzing the molecule at the atomic level.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. nih.govresearchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. The optimized geometry provides a foundational model for understanding the compound's steric and electronic properties.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O (benzoyl) | 1.23 | - | - |

| C-N (amide) | 1.35 | - | - |

| C-C (ethyl) | 1.53 | - | - |

| C-N-C (proline) | - | 118.5 | - |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar organic molecules.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. researchgate.netscispace.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. edu.krd

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.netmaterialsciencejournal.org A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. edu.krd For this compound, the distribution of the HOMO and LUMO across the benzoyl, proline, and ethylphenyl moieties would determine the primary sites of electron donation and acceptance.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.10 |

Note: The data in this table is hypothetical and based on typical values for similar aromatic amides.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.netnih.gov The MEP map uses a color spectrum to indicate regions of different electrostatic potential. Red and yellow areas represent negative potential and are associated with electrophilic attack, indicating regions rich in electrons, such as around oxygen or nitrogen atoms. researchgate.net Blue and green areas signify positive potential and are susceptible to nucleophilic attack, typically found around hydrogen atoms. researchgate.net

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen of the benzoyl group and the amide oxygen, highlighting these as primary sites for electrophilic interaction. Positive potential would be expected on the N-H proton of the amide and the aromatic protons.

Theoretical vibrational frequency calculations, performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum is generated. This calculated spectrum can then be compared with experimental data obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy.

This comparison helps in the assignment of specific vibrational modes to the observed absorption bands in the experimental spectrum. For this compound, key vibrational modes would include the C=O stretching of the benzoyl and amide groups, N-H stretching, C-H stretching of the aromatic and aliphatic parts, and the various bending and rocking motions of the molecular framework.

Table 3: Theoretical Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm-1) |

|---|---|---|

| Amide N-H | Stretching | 3350 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2850 |

| Benzoyl C=O | Stretching | 1685 |

Note: The data in this table is hypothetical and represents typical calculated values for these functional groups.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules.

MD simulations provide a dynamic view of the molecule over time, revealing the accessible conformations and the transitions between them in a given environment, such as in a solvent. nih.gov This analysis is crucial for understanding how the molecule's shape might change and adapt, which can be important for its interactions with other molecules. The results can identify the most stable, low-energy conformations of this compound.

Molecular Docking for Ligand-Receptor Interactions and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in understanding the binding mechanism, predicting binding affinity, and elucidating the specific interactions that stabilize the ligand-receptor complex. nih.govnih.gov The process involves placing the ligand into the binding site of the receptor and evaluating the interaction energy for different conformations. nih.gov

For this compound, a hypothetical molecular docking study could be performed against a relevant biological target, such as a kinase or enzyme implicated in a disease pathway. The binding energy, often expressed in kcal/mol, serves as a key metric, with lower values indicating a more stable and favorable interaction. nih.gov Analysis of the docked pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are essential for binding. mdpi.comscirp.org For instance, the benzoyl group or the amide linker might form hydrogen bonds with specific amino acid residues in the active site, while the ethylphenyl group could engage in hydrophobic interactions within a nonpolar pocket of the receptor. mdpi.comnih.gov

The results from such a study can be summarized to highlight the key residues involved in the interaction and the predicted binding affinity.

Table 1: Hypothetical Molecular Docking Results for this compound

| Receptor Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Protein Kinase X | -9.8 | TYR 210, LYS 155 | Hydrogen Bond |

| VAL 140, LEU 285, ILE 290 | Hydrophobic | ||

| CYS 208 | van der Waals | ||

| Cyclooxygenase-2 | -8.5 | ARG 120, SER 353 | Hydrogen Bond |

These predictions are fundamental for structure-based drug design, allowing researchers to prioritize compounds for synthesis and biological testing. nih.gov

Molecular Dynamics Simulations for Dynamic Ligand-Target Behavior

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time. mdpi.comnih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's conformational changes in a simulated physiological environment. scirp.org

A typical MD simulation for the this compound-receptor complex would be run for a duration ranging from nanoseconds to microseconds. nih.govmdpi.com Key parameters analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual amino acid residues, identifying flexible regions of the protein that may be important for ligand binding and conformational changes.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and receptor throughout the simulation, highlighting the most persistent and crucial hydrogen bond interactions for maintaining the complex's stability. scirp.org

The stability of the complex, as inferred from MD simulations, provides stronger evidence for the binding mode predicted by docking. jppres.com

Table 2: Illustrative Molecular Dynamics Simulation Parameters for Ligand-Receptor Complex

| Simulation Parameter | Average Value | Interpretation |

|---|---|---|

| RMSD of Protein Backbone | 1.5 Å | Indicates stability of the protein structure. |

| RMSD of Ligand | 0.8 Å | Suggests the ligand remains stably bound in the active site. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule determine its physicochemical properties, which in turn dictate its biological activity. pensoft.net By developing a robust QSAR model, it becomes possible to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

Derivation of Molecular Descriptors from Computational Studies

The initial step in any QSAR study is the calculation of molecular descriptors for each compound in the dataset. wiley.com Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. wiley.com These descriptors can be broadly categorized as:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Derived from the 2D representation of the molecule, describing atomic connectivity and branching (e.g., connectivity indices like the average connectivity index of order 4 (X4A)). plos.org

Geometrical (3D): Based on the 3D structure of the molecule (e.g., molecular surface area, volume). pensoft.net

Physicochemical: Describing properties like lipophilicity (LogP), polarizability, and electronic effects (e.g., HOMO/LUMO energies). researchgate.net

For this compound, a range of these descriptors would be calculated using specialized software. The selection of relevant descriptors that significantly correlate with biological activity is a critical step in building a predictive QSAR model. researchgate.net

Table 3: Selected Hypothetical Molecular Descriptors for this compound

| Descriptor Class | Descriptor Name | Hypothetical Value | Description |

|---|---|---|---|

| Constitutional | Molecular Weight | 322.42 g/mol | Mass of one mole of the compound. |

| Topological | Topological Polar Surface Area (TPSA) | 52.5 Ų | Sum of surfaces of polar atoms; relates to permeability. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 4.15 | Measures lipophilicity. researchgate.net |

| Electronic | Dipole Moment | 3.8 D | Measures the polarity of the molecule. pensoft.net |

Predictive Modeling for Structural Modifications

Once a set of relevant molecular descriptors has been identified for a series of analogues, a mathematical model is constructed to correlate these descriptors with the observed biological activity. nih.gov Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly employed to generate the QSAR equation. nih.govnih.gov

A hypothetical QSAR model might take the form of a linear equation: Biological Activity (log 1/IC50) = c0 + (c1 * Descriptor A) - (c2 * Descriptor B) + (c3 * Descriptor C)

This model can then be used to predict the biological activity of new, structurally similar compounds before they are synthesized. nih.gov The coefficients in the equation (c1, c2, c3) indicate the positive or negative contribution of each descriptor to the activity. For instance, the model might suggest that increasing lipophilicity (Descriptor A) while decreasing molecular volume (Descriptor B) could lead to enhanced potency. Such insights are invaluable for guiding rational structural modifications to optimize the lead compound, this compound, into a more effective therapeutic candidate. pensoft.netnih.gov

Mechanistic Biological Studies of N Acylprolinamide Interactions in Vitro/molecular Level

Enzyme Inhibition Mechanism Studies

Interaction with Specific Enzyme Active Sites (e.g., DPP-4, Elastase, HIV-1 Protease)

There is no available data from in vitro studies detailing the interaction of 1-benzoyl-N-(4-ethylphenyl)prolinamide with the active sites of Dipeptidyl peptidase-4 (DPP-4), Elastase, or HIV-1 Protease.

Kinetics of Enzyme Inhibition

No studies have been published that characterize the kinetics of enzyme inhibition by this compound against DPP-4, Elastase, HIV-1 Protease, or any other enzyme.

Receptor Binding Affinity Studies

Ligand-Receptor Interaction Profiling

There is no information available regarding the binding affinity or interaction profile of this compound with any specific biological receptors.

Modulation of Cellular Pathways at the Molecular Level

No research has been found that investigates the modulation of any cellular pathways at the molecular level by this compound.

In Vitro Cellular Model Studies (Mechanistic Focus)

There are no published in vitro studies using cellular models to elucidate the mechanism of action of this compound.

Investigation of Molecular Pathways in Cell-Based Assays

The investigation of how a compound like this compound affects molecular pathways within a cell is a critical step in understanding its biological activity. This is typically achieved through a variety of in vitro cell-based assays. These assays allow researchers to observe the effects of a compound on specific cellular processes and signaling cascades in a controlled environment.

Commonly employed cell-based assays are designed to monitor key cellular events such as cell proliferation, apoptosis (programmed cell death), and the activation or inhibition of specific signaling pathways. mdpi.comnih.gov For instance, a compound's effect on cell viability can be quantified using assays like the MTT or MTS assay, which measure the metabolic activity of cells. A reduction in metabolic activity in the presence of the compound may suggest cytotoxic or anti-proliferative effects.

To dissect the specific molecular pathways involved, researchers often use reporter gene assays. mdpi.com In these systems, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a specific promoter that is regulated by a signaling pathway of interest. An increase or decrease in the reporter signal upon treatment with the compound indicates modulation of that pathway.

Furthermore, techniques like Western blotting and ELISA (Enzyme-Linked Immunosorbent Assay) can be used to measure the expression levels and post-translational modifications (e.g., phosphorylation) of key proteins within a signaling cascade. For example, if a compound is hypothesized to affect a particular kinase pathway, researchers would measure the phosphorylation status of the kinase and its downstream targets. High-content screening (HCS) integrates automated microscopy with these assays to simultaneously analyze multiple parameters in a large number of cells, providing a comprehensive view of the compound's cellular impact. mdpi.com

While specific data for this compound is not available, the table below illustrates the types of cell-based assays that would be used to investigate its potential effects on various molecular pathways.

| Assay Type | Pathway/Process Investigated | Typical Readout | Potential Interpretation |

| Proliferation Assay (e.g., MTT, BrdU) | Cell Cycle Progression, Viability | Colorimetric/Fluorometric signal | Inhibition or stimulation of cell growth |

| Apoptosis Assay (e.g., Caspase-Glo, Annexin V) | Programmed Cell Death | Luminescence, Fluorescence | Induction of apoptosis |

| Reporter Gene Assay (e.g., NF-κB, p53) | Specific Signaling Pathways | Light emission, Fluorescence | Activation or inhibition of transcription factors |

| Western Blot / ELISA | Protein Expression & Phosphorylation | Band intensity, Colorimetric signal | Modulation of specific protein levels or activity |

| High-Content Screening (HCS) | Multiple Cellular Parameters | Automated image analysis | Comprehensive profiling of cellular phenotype |

Cellular Uptake and Localization Mechanisms

Understanding how a compound enters a cell and where it accumulates is fundamental to interpreting its biological activity. The cellular uptake and subcellular localization of a molecule like this compound would be investigated using a combination of imaging and quantitative techniques.

The primary methods for studying cellular uptake involve labeling the compound of interest, often with a fluorescent tag, and then tracking its movement into cultured cells. Confocal laser scanning microscopy (CLSM) is a powerful tool for this purpose, as it allows for the visualization of the compound's distribution within the cell in three dimensions, revealing its potential localization to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum.

To quantify the amount of compound taken up by a population of cells, flow cytometry is frequently used. This technique can rapidly measure the fluorescence intensity of thousands of individual cells, providing a statistical measure of uptake.

Investigating the mechanism of uptake often involves the use of pharmacological inhibitors or conducting experiments at different temperatures. For example, performing the uptake assay at 4°C can help determine if the process is energy-dependent, as active transport mechanisms are inhibited at low temperatures. Furthermore, the use of specific inhibitors of endocytosis pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, or filipin (B1216100) for caveolae-mediated endocytosis) can elucidate the specific route of entry into the cell.

The table below outlines the common experimental approaches used to characterize the cellular uptake and localization of a compound.

| Experimental Approach | Parameter Measured | Technique(s) | Information Gained |

| Fluorescence Labeling | Cellular Distribution | Confocal Microscopy | Subcellular localization of the compound |

| Quantitative Uptake Analysis | Amount of internalized compound | Flow Cytometry, Plate Reader | Efficiency and kinetics of cellular uptake |

| Temperature-Dependence Study | Energy Requirement | Uptake assays at 37°C vs. 4°C | Distinction between passive diffusion and active transport |

| Use of Endocytosis Inhibitors | Uptake Pathway | Co-incubation with specific inhibitors | Identification of the specific endocytic mechanism |

| Co-localization Studies | Organelle-Specific Accumulation | Staining with organelle-specific dyes | Determination of target organelles |

Although direct experimental data for this compound is not present in the surveyed literature, these established methodologies provide a clear roadmap for how its molecular and cellular biology would be investigated.

Role of the Prolinamide Scaffold in Organic Synthesis and Catalysis

Proline and Prolinamide as Chiral Organocatalysts

Proline and its derivatives, including prolinamides, are among the most extensively studied organocatalysts. clockss.orgresearchgate.net The rise of organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has highlighted the utility of these compounds for creating chiral molecules in an environmentally friendly manner. researchgate.netresearchgate.net Prolinamides maintain the catalytic action of proline, where the secondary amine is crucial for catalysis, while the amide group offers an additional site for modification and interaction, often leading to improved performance and selectivity. unibo.itpnas.orgnih.gov The acidity of the amide N-H proton can be a critical factor, with studies showing that more acidic protons, resulting from electron-withdrawing groups on the amide substituent, can enhance enantioselectivity by acting as better hydrogen bond donors. mdpi.compnas.org

The prolinamide scaffold has proven to be highly effective in a variety of asymmetric transformations that form new carbon-carbon bonds. These catalysts are particularly valued for their ability to generate products with high enantiomeric and diastereomeric purity.

Knoevenagel Condensation : L-proline and its derivatives are effective catalysts for the Knoevenagel condensation, a reaction that involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. researchgate.netbiomedres.us The reaction is often mediated by the formation of an imine intermediate with the carbonyl compound. researchgate.netresearchgate.net Polymer-supported proline catalysts have also demonstrated enhanced activity in these condensations. rsc.org A simple methodology for synthesizing coumarin-3-carboxylic esters, for instance, utilizes an L-proline mediated Knoevenagel condensation, achieving good to very good yields. biomedres.us

Michael Additions : Prolinamide derivatives have been successfully employed as organocatalysts for asymmetric Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net For example, the addition of aldehydes to nitroalkenes can be catalyzed by L-prolinamide derivatives, often with the use of phenols as co-catalysts. researchgate.net Similarly, L-proline rubidium salt has been shown to catalyze the asymmetric Michael addition of malonate anions to enones and enals. acs.org Mechanically interlocked prolinamides, in the form of rotaxanes, have shown significantly improved catalytic ability in the Michael addition of acetone (B3395972) to β-nitrostyrene compared to their non-interlocked counterparts. nih.govrsc.org

Aldol (B89426) Reactions : The asymmetric aldol reaction is a hallmark application of proline and prolinamide catalysts. clockss.orgtandfonline.comwikipedia.org These catalysts facilitate the direct reaction between a ketone and an aldehyde to produce a chiral β-hydroxy ketone. pnas.orgacs.org Bifunctional L-prolinamides, which can be readily tuned, have achieved high yields (up to 94%), excellent enantioselectivities (up to 99% ee), and high diastereoselectivities (up to 99:1) in the aldol reaction between aromatic aldehydes and cyclohexanone. acs.org The development of prolinamide sulfonamides has further expanded the scope, enabling the construction of all-carbon quaternary stereocenters with high selectivity. nih.gov

Diels-Alder Reactions : While less common for simple prolinamides, proline-based catalysts have been utilized in asymmetric Diels-Alder reactions, a powerful cycloaddition reaction for forming six-membered rings. nih.gov The development of more complex catalytic systems, often involving metal complexes or specific prolinamide architectures, continues to be an area of active research. acs.org

Table 1: Performance of Prolinamide-Based Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst Type | Substrates | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference(s) |

|---|---|---|---|---|---|

| Aldol Reaction | Bifunctional L-Prolinamide | Aromatic Aldehydes + Cyclohexanone | Up to 94% | Up to 99% ee, 99:1 dr | acs.org |

| Aldol Reaction | L-Prolinamide Hydroxyamines | Aliphatic Aldehydes + Acetone | - | >99% ee | pnas.org |

| Michael Addition | Interlocked Prolinamide | Acetone + β-Nitrostyrene | High | High | nih.govua.es |

| Michael Addition | Phosphoramide-(S)-Prolinamide | Various | - | Up to 99:1 er, 96:4 dr | researchgate.net |

| Knoevenagel Condensation | L-Proline | Salicylaldehyde + Malonate Esters | 54-94% | - | biomedres.us |

The catalytic mechanism for proline and prolinamide-catalyzed reactions is generally understood to proceed through an enamine intermediate, a model extensively studied by List, Barbas, and Houk. mdpi.comclockss.orgwikipedia.org The cycle for an aldol reaction can be summarized as follows:

Enamine Formation : The secondary amine of the prolinamide catalyst condenses with a ketone (the donor) to form a nucleophilic enamine intermediate. clockss.orgwikipedia.org

C-C Bond Formation : The enamine attacks the electrophilic aldehyde (the acceptor). In the case of prolinamide catalysts, the amide N-H group, and potentially other functional groups, can activate the aldehyde through hydrogen bonding, lowering the activation energy and controlling the stereochemical outcome of the attack. clockss.orgpnas.orgnih.gov This dual activation is a key feature of many successful prolinamide catalysts. clockss.org

Hydrolysis : The resulting iminium ion is hydrolyzed by water present in the reaction mixture, releasing the aldol product and regenerating the catalyst for the next cycle. wikipedia.org

A common issue in these transformations is catalyst deactivation, where the enamine intermediate undergoes an undesirable intramolecular cyclization with the amide side group, forming stable species like imidazolidinones that halt the catalytic cycle. nih.govua.es The design of more rigid catalysts, such as interlocked rotaxanes, can preclude the formation of these inactive species, thereby enhancing catalytic activity. nih.govua.es

Prolinamide as a Building Block for Complex Molecules

Beyond its role in catalysis, the prolinamide scaffold is a valuable chiral building block for the synthesis of more complex molecular structures. unibo.itnih.gov Its rigid conformation and multiple functionalization points make it an ideal starting point for constructing molecules with defined three-dimensional shapes, which is crucial for biological activity.

Proline analogues are recognized as promising candidates for tuning the biological and physicochemical properties of peptides and other natural products. nih.gov The incorporation of prolinamide-based structures allows for the creation of natural product analogues with potentially enhanced stability, permeability, or bioactivity. mdpi.com Diversity-oriented synthesis (DOS) strategies often employ versatile starting materials to generate libraries of structurally diverse compounds. mdpi.com Prolinamide derivatives, as chiral synthons, can be integrated into these pathways to produce analogues of flavonoids, coumarins, and other heterocyclic natural products. mdpi.com This approach accelerates the discovery of new compounds with improved pharmacological profiles. nih.gov

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govresearchgate.netnih.gov The pyrrolidine (B122466) ring of proline is a classic example of a privileged structure, present in numerous biologically active compounds and approved drugs. unibo.itnih.govenamine.net

The prolinamide framework serves as a versatile platform for constructing a wide array of heterocyclic systems. organic-chemistry.orgacs.org The inherent functionality of the scaffold allows for various cyclization strategies. For instance, intramolecular reactions can lead to the formation of fused bicyclic systems like pyrrolo[1,2-c]imidazolones. acs.org The direct functionalization of such privileged heterocycles is an efficient strategy for building focused libraries of drug-like molecules. acs.org The indole (B1671886) ring, another privileged scaffold, is often combined with proline derivatives in medicinal chemistry. researchgate.netufrj.br

Methodology Development in Peptide and Amide Chemistry

The formation of the amide bond is a fundamental transformation in organic and medicinal chemistry, central to the synthesis of peptides and a vast number of pharmaceuticals. nih.govluxembourg-bio.comnih.gov Prolinamides, being dipeptidic structures themselves, are intrinsically linked to this field. Methodologies for peptide synthesis, particularly solid-phase peptide synthesis (SPPS), rely on the efficient and reliable formation of amide bonds. nih.govluxembourg-bio.com

The development of novel coupling reagents and strategies to form amide bonds with minimal side reactions and racemization is an ongoing area of research. researchgate.net Furthermore, advanced techniques like native chemical ligation allow for the synthesis of large peptides and proteins from smaller, unprotected peptide segments prepared on a solid phase. luxembourg-bio.com The unique structural constraints imposed by proline and its derivatives are often exploited in peptide design to induce specific secondary structures, such as β-turns. organic-chemistry.org Prolinamide-containing structures are also used to create stapled peptides, where the side chains are cross-linked to enforce a rigid helical conformation, which can increase proteolytic stability and bioactivity. mdpi.com

Future Directions and Research Opportunities for N Acylprolinamide Chemistry

Development of Advanced Synthetic Methodologies

The synthesis of N-acylprolinamides, including 1-benzoyl-N-(4-ethylphenyl)prolinamide, traditionally relies on well-established amide bond formation reactions. A common approach involves the coupling of an N-acylated proline derivative with a corresponding amine. For instance, the synthesis of the target compound could be achieved by reacting N-benzoylproline with 4-ethylaniline (B1216643) in the presence of a suitable coupling agent.

However, future research is directed towards the development of more efficient, sustainable, and versatile synthetic methods. These advanced methodologies aim to overcome the limitations of current techniques, such as the use of stoichiometric coupling reagents and the generation of significant waste. Key areas of development include:

Catalytic Amide Bond Formation: The development of catalytic methods for amide bond formation is a major goal in modern organic synthesis. The use of catalysts, such as those based on boron or other earth-abundant metals, can reduce the need for expensive and wasteful coupling reagents.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. The application of flow chemistry to the synthesis of N-acylprolinamides could lead to more efficient and reproducible manufacturing processes.

Biocatalysis: Enzymes, such as lipases and proteases, can be used to catalyze the formation of amide bonds with high chemo- and stereoselectivity. Biocatalytic methods are often performed under mild reaction conditions and are environmentally friendly.

C-H Activation: The direct functionalization of C-H bonds represents a powerful and atom-economical approach to the synthesis of complex molecules. The development of methods for the C-H acylation of proline derivatives could provide novel and efficient routes to N-acylprolinamides. Recent advancements in radical-mediated strategies, such as photoredox catalysis, are also opening new avenues for N-glycosylation and could be adapted for N-acylation. nih.gov

These advanced synthetic methodologies will not only facilitate the synthesis of known N-acylprolinamides but also enable the creation of novel analogs with diverse and potentially valuable biological properties.

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and materials science. nih.govmdpi.comresearchgate.net In the context of N-acylprolinamide chemistry, AI and ML can be utilized in several ways:

De Novo Design: Generative models can be used to design novel N-acylprolinamide structures with desired properties, such as high binding affinity for a specific biological target or specific material characteristics. mdpi.com

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of N-acylprolinamides based on their chemical structure. mdpi.com These models can be used to prioritize compounds for synthesis and testing, thereby saving time and resources.

ADMET Prediction: AI and ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net This information is crucial for the early identification of compounds with unfavorable pharmacokinetic profiles.

Reaction Prediction and Optimization: Machine learning algorithms can be trained to predict the outcome of chemical reactions and to optimize reaction conditions. This can accelerate the development of new synthetic routes to N-acylprolinamides.

The integration of AI and ML into the research and development pipeline for N-acylprolinamides has the potential to significantly accelerate the discovery of new therapeutic agents and functional materials. nih.govmit.edu

Exploration of Novel Biological Targets and Mechanistic Pathways

While some N-acylprolinamides have been investigated for their biological activities, there is a vast and largely unexplored chemical space that warrants further investigation. Future research should focus on screening N-acylprolinamide libraries against a wide range of biological targets to identify new therapeutic opportunities.

Potential areas of exploration include:

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov N-acylprolinamides could be explored for their activity against bacteria, fungi, viruses, and parasites.

Oncology: The proline scaffold is a common feature in many anticancer agents. The diverse functionalities that can be introduced into the N-acylprolinamide structure make it an attractive scaffold for the development of novel cancer therapeutics. nih.gov

Neurodegenerative Diseases: The development of drugs that can cross the blood-brain barrier is a major challenge in the treatment of neurodegenerative diseases. The physicochemical properties of N-acylprolinamides could be tuned to enhance their brain penetration.

Inflammatory and Metabolic Diseases: Chronic inflammation and metabolic disorders are major global health problems. N-acylprolinamides could be investigated for their potential to modulate key inflammatory and metabolic pathways.

Detailed mechanistic studies will be crucial to understand how N-acylprolinamides exert their biological effects. This knowledge will be essential for the rational design of more potent and selective analogs.

Supramolecular Chemistry and Materials Science Applications

The rigid and well-defined conformation of the proline ring makes N-acylprolinamides attractive building blocks for the construction of supramolecular assemblies and advanced materials. The amide bond provides a strong hydrogen bonding motif that can be used to direct the self-assembly of these molecules into well-ordered structures.

Potential applications in this area include:

Drug Delivery: Self-assembled nanostructures derived from N-acylprolinamides could be used as carriers for the targeted delivery of drugs.

Biomaterials: The biocompatibility and biodegradability of proline-based materials make them suitable for applications in tissue engineering and regenerative medicine.

Molecular Recognition: The defined three-dimensional structure of N-acylprolinamides can be exploited for the development of synthetic receptors for the selective binding of small molecules and ions. nwhitegroup.com

Organocatalysis: The proline scaffold is a privileged structure in organocatalysis. N-acylprolinamide derivatives could be designed to act as catalysts for a variety of organic transformations.

The exploration of N-acylprolinamides in supramolecular chemistry and materials science is still in its early stages, but the unique structural features of this class of compounds suggest a promising future in these fields. youtube.com

Q & A

Q. What are the recommended synthetic routes for 1-benzoyl-N-(4-ethylphenyl)prolinamide, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via asymmetric organocatalysis, leveraging prolinamide derivatives as chiral catalysts. A key approach involves coupling benzoyl chloride with N-(4-ethylphenyl)prolinamide under anhydrous conditions. Catalytic efficiency is enhanced using Rh(III)- or Rh(I)-catalyzed C–H functionalization (e.g., for aryl coupling) in dichloromethane or toluene at 60–80°C . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of prolinamide to benzoyl chloride) and exclusion of moisture. Evidence from organocatalyzed aldol reactions shows that 1 mol% catalyst loading in water or ketone solvents achieves >80% conversion, though yields may vary with steric hindrance from the 4-ethylphenyl group .

Q. How can researchers characterize the enantiomeric purity of this compound?

Methodological Answer: Enantiomeric separation is achieved via reverse-phase HPLC with chiral stationary phases (e.g., Chiralpak AD-H column). A mobile phase of isopropyl alcohol (IPA) and n-hexane (1:9 v/v) at 1 mL/min flow rate resolves enantiomers, with UV detection at 254 nm. The chiral center in prolinamide and its benzoyl group’s electron-withdrawing effects enhance resolution. Confirmation requires comparing retention times with authentic standards and calculating enantiomeric excess (ee) via peak integration .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

- 1H NMR : Key signals include the benzoyl aromatic protons (δ 7.4–7.8 ppm), proline backbone protons (δ 3.1–4.3 ppm), and ethylphenyl group (δ 1.2–1.4 ppm for –CH2CH3).

- Chiral HPLC : Quantifies ee and confirms stereochemistry.

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 365.2) .

Advanced Research Questions

Q. How does this compound achieve enantioselectivity in asymmetric aldol reactions, and what factors limit its catalytic efficiency?

Methodological Answer: The compound acts as a bifunctional organocatalyst , where the prolinamide’s secondary amine activates ketones via enamine formation, while the benzoyl group stabilizes transition states through hydrogen bonding. However, steric bulk from the 4-ethylphenyl substituent can reduce substrate accessibility. Studies show that linker length between catalytic moieties critically impacts efficiency: increasing distance lowers conversion (from 95% to 60%) and ee (from 98% to 75%) due to disrupted "catalytic pocket" geometry . Optimization involves substituting the ethyl group with smaller alkyl chains or electron-donating groups to balance steric and electronic effects .

Q. What contradictions exist in reported biological activities, and how can researchers resolve them?

Methodological Answer: While identifies prolinamide derivatives as thrombin inhibitors, conflicting data may arise from assay variability (e.g., fluorogenic vs. chromogenic substrates). To resolve discrepancies:

- Standardize enzyme inhibition assays (e.g., fixed substrate concentration, pH 7.4 buffer).

- Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) directly.

- Compare with structurally analogous inhibitors (e.g., 1-benzoylpiperidine-4-carboxamides) to isolate the ethylphenyl group’s role .

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Docking simulations (e.g., AutoDock Vina) predict binding poses in thrombin’s active site, identifying key interactions (e.g., hydrogen bonds with Ser195).

- QM/MM calculations assess transition-state stabilization in catalytic reactions.

- MD simulations evaluate conformational flexibility of the proline ring under physiological conditions. For example, replacing the benzoyl group with a sulfonamide improves water solubility without compromising affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.